4-bromo-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide
CAS No.: 923195-34-0
Cat. No.: VC6627829
Molecular Formula: C23H15BrClNO3
Molecular Weight: 468.73
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 923195-34-0 |
|---|---|
| Molecular Formula | C23H15BrClNO3 |
| Molecular Weight | 468.73 |
| IUPAC Name | 4-bromo-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide |
| Standard InChI | InChI=1S/C23H15BrClNO3/c1-13-19-11-10-18(26-23(28)15-2-6-16(24)7-3-15)12-20(19)29-22(13)21(27)14-4-8-17(25)9-5-14/h2-12H,1H3,(H,26,28) |
| Standard InChI Key | YQLDJGFVPGKUQC-UHFFFAOYSA-N |
| SMILES | CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)Br)C(=O)C4=CC=C(C=C4)Cl |
Introduction
4-bromo-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide is a complex organic compound featuring a benzofuran core, which is a fused ring system consisting of a benzene ring and a furan ring. This compound is further modified with a benzamide moiety and contains both bromine and chlorobenzoyl substituents. The molecular formula for this compound is C23H15BrClNO3, and its molecular weight is approximately 468.7 g/mol .
Synthesis Methods
The synthesis of 4-bromo-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide typically involves several steps:
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Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors, such as 2-hydroxybenzaldehyde derivatives.
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Introduction of Bromine and Chlorobenzoyl Groups: Bromination and chlorobenzoylation are carried out using bromine and 4-chlorobenzoyl chloride, respectively.
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Amidation: The final step involves reacting the intermediate with benzoyl chloride in the presence of a base to form the benzamide derivative.
Biological Activity
Preliminary studies suggest that compounds with similar structures to 4-bromo-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide may exhibit antimicrobial and anticancer properties. The presence of bromine and chlorobenzoyl groups can enhance interactions with specific enzymes or receptors, making these compounds candidates for further pharmacological exploration .
Comparison with Similar Compounds
Several compounds share structural similarities with 4-bromo-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide, including variations in halogen substitution and functional groups:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-bromo-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide | Bromine and chlorobenzoyl groups | Different position of bromine |
| 5-bromo-N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide | Dimethoxy substitution | Variability in functional groups |
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